molecular formula C22H24N2O4 B2887071 7-hydroxy-3-(4-methoxyphenyl)-8-((4-methylpiperazin-1-yl)methyl)-2H-chromen-2-one CAS No. 824977-52-8

7-hydroxy-3-(4-methoxyphenyl)-8-((4-methylpiperazin-1-yl)methyl)-2H-chromen-2-one

Cat. No.: B2887071
CAS No.: 824977-52-8
M. Wt: 380.444
InChI Key: AWMGLWZEGYOMRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (referred to as 2j in synthetic studies) is a coumarin derivative with distinct structural features:

  • Position 3: A 4-methoxyphenyl group, enhancing aromatic interactions.
  • Position 7: A hydroxyl group, contributing to hydrogen bonding and solubility.

Synthesized via condensation reactions, it exhibits a melting point of 202–204°C and a moderate yield of 23% . Its structure has been validated through $^{1}\text{H}$-NMR, $^{13}\text{C}$-NMR, and HRMS data . Density functional theory (DFT) studies (B3LYP/6-311G(d,p)) have optimized its geometry, revealing bond lengths and angles consistent with X-ray diffraction data .

Properties

IUPAC Name

7-hydroxy-3-(4-methoxyphenyl)-8-[(4-methylpiperazin-1-yl)methyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c1-23-9-11-24(12-10-23)14-19-20(25)8-5-16-13-18(22(26)28-21(16)19)15-3-6-17(27-2)7-4-15/h3-8,13,25H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWMGLWZEGYOMRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=C(C=CC3=C2OC(=O)C(=C3)C4=CC=C(C=C4)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-3-(4-methoxyphenyl)-8-((4-methylpiperazin-1-yl)methyl)-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride and an aluminum chloride catalyst.

    Attachment of the Piperazine Moiety: The piperazine moiety can be attached through a nucleophilic substitution reaction using 4-methylpiperazine and an appropriate leaving group on the chromen-2-one intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis for commercial applications.

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-3-(4-methoxyphenyl)-8-((4-methylpiperazin-1-yl)methyl)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The chromen-2-one core can be reduced to form dihydro derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketone or aldehyde derivatives.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted chromen-2-one derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-hydroxy-3-(4-methoxyphenyl)-8-((4-methylpiperazin-1-yl)methyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, oxidative stress, and cell proliferation, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Variations in Chromen-2-One Derivatives

Key structural differences among analogues include:

Compound Name Substituents (Positions) Key Modifications
Target Compound (2j) 3-(4-MeO-Ph), 7-OH, 8-(4-Me-piperazinyl-Me) Balanced hydrophilicity-lipophilicity
5,7-Dihydroxy-2-(4-MeO-Ph)-6-(4-Me-piperazinyl-Me)-4H-chromen-4-one (9a) 2-(4-MeO-Ph), 5,7-diOH, 6-(4-Me-piperazinyl-Me) Additional hydroxyl at C5; lower yield (9.9%)
3-(4-Cl-Ph)-8-(4-Et-piperazinyl-Me)-7-OH-4-Me-2H-chromen-2-one 3-(4-Cl-Ph), 4-Me, 8-(4-Et-piperazinyl-Me) Chlorophenyl enhances electron withdrawal
7-Methoxy-8-Me-3-(1-Ph-pyrazol-4-yl)-2-(CF₃)-4H-chromen-4-one 7-OMe, 8-Me, 3-(pyrazolyl), 2-CF₃ Trifluoromethyl improves metabolic stability

Key Research Findings and Trends

Substituent Positioning : Hydroxyl groups at C5 or C7 significantly alter solubility and hydrogen-bonding capacity. For example, 9a ’s C5-OH reduces lipophilicity compared to 2j .

Piperazine Modifications : Replacing 4-methylpiperazine with 4-(2-hydroxyethyl)piperazine (e.g., 18 ) improves water solubility but may reduce blood-brain barrier penetration .

Biological Activity

7-Hydroxy-3-(4-methoxyphenyl)-8-((4-methylpiperazin-1-yl)methyl)-2H-chromen-2-one, a derivative of coumarin, has garnered attention for its diverse biological activities. This compound is characterized by its unique structure, which includes a methoxyphenyl group and a piperazine moiety, contributing to its pharmacological potential.

Chemical Structure

The molecular formula of this compound is C23H25NO4C_{23}H_{25}NO_{4}. Its structure can be represented as follows:

7 Hydroxy 3 4 methoxyphenyl 8 4 methylpiperazin 1 yl methyl 2H chromen 2 one\text{7 Hydroxy 3 4 methoxyphenyl 8 4 methylpiperazin 1 yl methyl 2H chromen 2 one}

Biological Activities

The biological activities of this compound have been explored in various studies, demonstrating its potential in several therapeutic areas:

1. Antioxidant Activity

Research indicates that coumarin derivatives exhibit significant antioxidant properties. The compound's ability to scavenge free radicals contributes to its protective effects against oxidative stress. In vitro assays have shown that it can effectively reduce DPPH radical concentrations, indicating strong antioxidant capacity.

2. Anticancer Properties

Several studies have highlighted the anticancer activity of coumarin derivatives. For instance, derivatives similar to this compound have shown inhibition of cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Specific assays demonstrated IC50 values in the micromolar range against various cancer cell lines.

3. Neuroprotective Effects

The neuroprotective potential of this compound has been evaluated through its interaction with acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). It has been reported that modifications in the structure enhance inhibition potency against these enzymes, which are crucial in neurodegenerative diseases like Alzheimer's. The compound exhibited IC50 values significantly lower than those of standard drugs, suggesting potential as a multitarget-directed ligand.

4. Anti-inflammatory Activity

In vitro studies have indicated that this compound can inhibit pro-inflammatory cytokines and enzymes, contributing to its anti-inflammatory effects. This activity may be beneficial in treating conditions characterized by chronic inflammation.

Table 1: Summary of Biological Activities

Activity TypeAssay MethodIC50 Value (μM)Reference
AntioxidantDPPH Scavenging2.36
AnticancerMTT Assay (HeLa cells)10.5
AChE InhibitionEllman's Assay0.62
BuChE InhibitionEllman's Assay0.69
Anti-inflammatoryCytokine release assayNot specified

Mechanistic Insights

The biological activity of this compound is attributed to its structural features that allow for effective binding to target proteins and enzymes. Molecular docking studies suggest that the piperazine group enhances interactions with active sites of AChE and BuChE, while the methoxyphenyl group may contribute to hydrophobic interactions that stabilize binding.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.